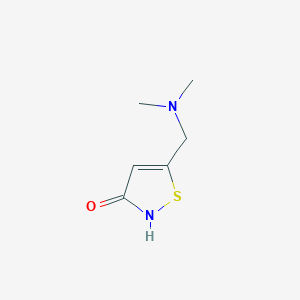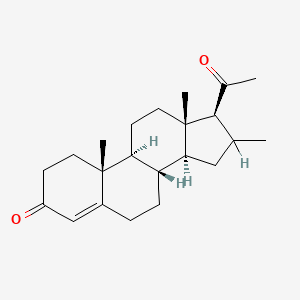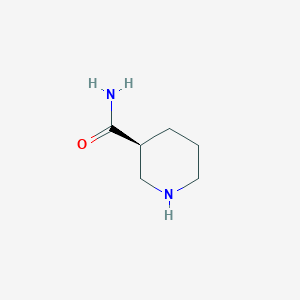
Chloroethylnorapomorphine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacological Properties and Clinical Application
Chloroethylnorapomorphine, a derivative of apomorphine, shares similar pharmacological properties. Apomorphine is known for its dopamine receptor agonist activity and is used extensively in clinical research for treating Parkinson's disease and other neurological disorders (Ng Ying Kin et al., 2001). Chloroethylnorapomorphine's chemical stability and effectiveness in pharmaceutical preparations, particularly for parenteral use, are important research areas, as demonstrated in stability studies of apomorphine hydrochloride in sodium bisulphite solutions.
Molecular Interaction and Drug Mechanism
Understanding the molecular interactions and mechanisms of action of chloroethylnorapomorphine is crucial in drug discovery and cancer treatment. Research into chloroethylnitrosoureas (CENUs), a related compound class, reveals their role in inducing DNA interstrand crosslinks, which is a critical factor in their anticancer activity. For instance, studies on semustine, a chloroethyl nitrosourea, show its major-groove-directed alkylation of DNA at guanine residues (Agarwal, Chadha, & Mehrotra, 2015). Similar research could provide insights into the specific molecular actions of chloroethylnorapomorphine.
Role in Antiviral and Antimicrobial Research
Chloroethylnorapomorphine's potential in antiviral and antimicrobial research is another avenue worth exploring. Related compounds, such as chloroquine, have shown promise in treating viral infections, including COVID-19, due to their antiviral properties (Touret & de Lamballerie, 2020). Investigating chloroethylnorapomorphine in similar contexts could yield significant insights.
Environmental Impact and Bioremediation
The environmental impact of chlorinated solvents and their biodegradation processes are also relevant to chloroethylnorapomorphine research. Studies on trichloroethylene (TCE) and its biodegradation, which involve processes like reductive dechlorination and cometabolism, could provide a framework for understanding the environmental implications of chloroethylnorapomorphine (Pant & Pant, 2010).
Mécanisme D'action
Safety and Hazards
The safety data sheet for R(-)-Chloroethylnorapomorphine hydrochloride, a related compound, indicates that it may cause drowsiness or dizziness . It should be used only in a well-ventilated area and stored in a tightly closed container . It’s recommended for research use only and not intended for diagnostic or therapeutic use .
Propriétés
IUPAC Name |
(6aR)-6-(2-chloroethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-7-9-20-8-6-11-2-1-3-13-16(11)14(20)10-12-4-5-15(21)18(22)17(12)13/h1-5,14,21-22H,6-10H2/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKWDBUEXHJPRZ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226853 | |
| Record name | Chloroethylnorapomorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroethylnorapomorphine | |
CAS RN |
75946-94-0 | |
| Record name | (6aR)-6-(2-Chloroethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75946-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroethylnorapomorphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075946940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroethylnorapomorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROETHYLNORAPOMORPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD4272R3UB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Azido-2-nitrophenoxy)methyl]oxirane](/img/structure/B1206680.png)
![5-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1206681.png)





![(1R,4R,5R)-5-(benzenesulfinyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1206691.png)



